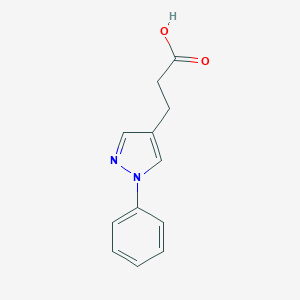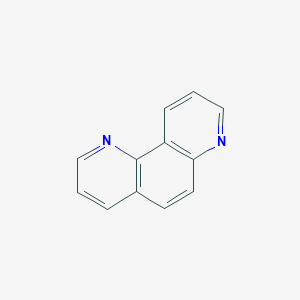
1,7-Phenanthrolin
Übersicht
Beschreibung
1,7-Phenanthroline is an organic compound that is widely used in scientific research. It is a heterocyclic compound with a phenanthrene core, consisting of two benzene rings connected by a single nitrogen atom. It is a colorless solid that is insoluble in water, but soluble in organic solvents. It is also a very effective chelating agent, which makes it useful for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Photoelektrische Verstärkung in Titan-Oxo-Clustern
1,7-Phenanthrolin wurde bei der Synthese von Titan-Oxo-Clustern (TOC) verwendet. Die Integration von zwei organischen Liganden mit unterschiedlichen Funktionalitäten in ein TOC kann das Material mit seinen jeweiligen Eigenschaften ausstatten und eine synergistische Leistungssteigerung bewirken . Dies ist von großer Bedeutung für die Bereicherung der Struktur und Eigenschaften von TOCs . Die Studie untersucht auch den Einfluss von Phen auf die Leistung des Materials und liefert eine Referenz für die Herstellung von Materialien mit hervorragender photoelektrischer Leistung .
Lochblockiermaterialien in organischen lichtemittierenden Dioden (OLED)
Phenanthrolinderivate, darunter 1,7-Phenanthroline, wurden als Lochblockier- und Elektronentransportmaterialien in OLEDs verwendet . Diese Studie demonstriert die einfache Synthese von 1,7-Phenanthrolinderivaten mit verschiedenen Substituenten über eine Mehrkomponentenreaktion basierend auf der Aza-Diels-Alder-Reaktion . Durch die Untersuchung der Korrelation zwischen den Substituenten und ihrer Leistung als Lochblockiermaterialien in OLEDs haben wir Einblicke in das molekulare Design von 1,7-Phenanthrolinderivaten für Materialanwendungen gewonnen .
Kathodenpufferschicht in organischen Solarzellen
This compound wurde als Kathodenpufferschicht verwendet, um die Effizienz organischer Solarzellen zu verbessern .
Chelator im Fenton-Reaktion-Luminol-Chemilumineszenzs ystem
This compound wurde als konventioneller Chelator verwendet, um seine Wirksamkeit im Fenton-Reaktion-Luminol-Chemilumineszenzs ystem zu untersuchen .
Zwischenprodukt in der Synthesechemie und im Farbstoffbereich
4,7-Dimethyl-1,10-Phenanthrolin, ein Derivat von Phenanthrolin, fungiert als Zwischenprodukt in der Synthesechemie und im Farbstoffbereich .
Organischer zweizähniger Ligand für Metalldetektion
4,7-Dimethyl-1,10-Phenanthrolin wird auch als organischer zweizähniger Ligand verwendet und bildet Komplexe mit Metallen zur Detektion
Safety and Hazards
Wirkmechanismus
Target of Action
1,7-Phenanthroline is a heterocyclic organic compound that primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance to antibiotics and chemotaxis, respectively .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in the organism’s behavior or viability .
Biochemical Pathways
It has been suggested that it may interfere with the normal functioning of certain biochemical processes, potentially affecting nutrient cycling and impacting the health and fertility of soil . It may also be involved in biological oxidations .
Pharmacokinetics
It is known that the compound is a small molecule, suggesting that it may be readily absorbed and distributed within organisms .
Result of Action
1,7-Phenanthroline has been found to have an inhibitory effect on the germination and growth of plants . It is also mutagenic in the Ames test using Salmonella typhimurium TA100 in the presence of a rat liver S9 fraction . This suggests that the compound’s action can result in significant molecular and cellular effects.
Action Environment
The action, efficacy, and stability of 1,7-Phenanthroline can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other chemicals in the environment. Additionally, factors such as temperature, pH, and the presence of certain ions can influence the compound’s stability and efficacy .
Biochemische Analyse
Biochemical Properties
1,7-Phenanthroline has been found to interact with various enzymes and proteins. For instance, it has been used to form complexes with copper (II), which have shown interesting biochemical properties . These complexes have demonstrated a higher DPPH radical scavenging ability than salubrinal alone, suggesting a potential role in antioxidant processes . Furthermore, studies on lipid oxidation inhibition have shown that the concentration of the copper (II) complex of 1,7-Phenanthroline required to inhibit the enzyme was lower than that of salubrinal .
Cellular Effects
1,7-Phenanthroline has been found to have cytotoxic effects on various types of cells. For instance, it has been reported to induce the death of human ovarian carcinoma A2780 cell line and murine leukemia cells . Moreover, it has been suggested that 1,7-Phenanthroline can kill osteosarcoma cancer stem cells, which are responsible for osteosarcoma cancer relapse .
Molecular Mechanism
It is known that it forms complexes with metal ions such as copper (II), which can interact with biomolecules and potentially influence gene expression . These complexes have been found to have a higher DPPH radical scavenging ability than salubrinal alone, suggesting a potential role in antioxidant processes .
Temporal Effects in Laboratory Settings
In a study assessing the impact of phenanthrene and its 3-ring nitrogen-containing analogues on soil microbial respiration, it was found that inhibition of phenanthrene amended soils occurred in the first 60 days . This suggests that the effects of 1,7-Phenanthroline and similar compounds can change over time in laboratory settings.
Metabolic Pathways
It is known that it forms complexes with metal ions such as copper (II), which can interact with enzymes and potentially influence metabolic processes .
Eigenschaften
IUPAC Name |
1,7-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOMUDCMCEDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870492 | |
| Record name | 1,7-Phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [MSDSonline] | |
| Record name | 1,7-Phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000326 [mmHg] | |
| Record name | 1,7-Phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
230-46-6, 12678-01-2 | |
| Record name | 1,7-Phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012678012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 230-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 230-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7-PHENANTHROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y778HQU2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




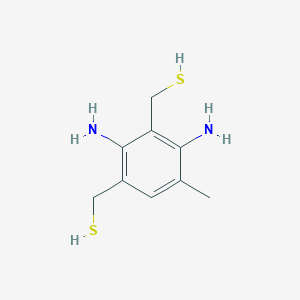
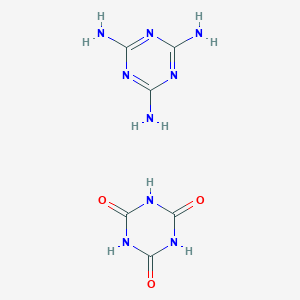


![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)

![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
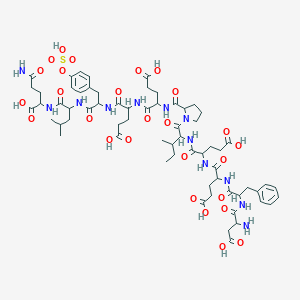
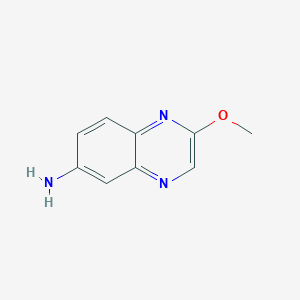
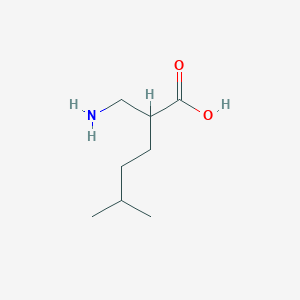
![8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B34468.png)
